molecular formula C11H11IN2O2 B1404060 Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1565827-85-1

Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B1404060
CAS No.: 1565827-85-1
M. Wt: 330.12 g/mol
InChI Key: YPWBROPKSOQGBD-UHFFFAOYSA-N
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Description

Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the CAS Number: 1565827-85-1 . It has a molecular weight of 330.13 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11IN2O2/c1-3-16-11(15)9-5-13-10-8(12)4-7(2)6-14(9)10/h4-6H,3H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at a temperature between 28°C .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Anti-Inflammatory Activity : Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-3-carboxylate is synthesized as part of a series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids for evaluating their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).

Chemical Reactivity and Synthesis

  • Reactivity and Nitration Studies : This compound has been used to study the reactivity of the imidazo[1,2-a]pyridine system, specifically in CNDO/2 calculations based on X-ray structures, to compare with experimental results of nitration of variously substituted imidazo[1,2-a]pyridines (Teulade et al., 1982).

Pharmacological Applications

  • Anti-Hepatitis B Virus Activity : Derivatives of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate, closely related to the queried compound, have been synthesized and shown to be effective in inhibiting the replication of Hepatitis B Virus (HBV) DNA (Chen et al., 2011).

Synthesis of Fused Systems

  • Synthesis of Novel Fused Systems : The compound is utilized in the synthesis of novel fused systems like pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related derivatives, contributing to the development of new polyheterocyclic systems (Bakhite et al., 2005).

In Synthesis of Heterocyclic Compounds

  • Synthesis of Heterocyclic Compounds : It is used in the reaction of dichloroketene with ethyl N-(2-pyridyl) formimidates, leading to the formation of various heterocyclic compounds, demonstrating its versatility in organic synthesis (Katagiri et al., 1983).

Safety and Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) of the compound . Unfortunately, the specific hazards associated with Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-3-carboxylate are not available in the search results.

Properties

IUPAC Name

ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IN2O2/c1-3-16-11(15)9-5-13-10-8(12)4-7(2)6-14(9)10/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWBROPKSOQGBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C=C2I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-3-carboxylate
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